barium(2+);diiodide;dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

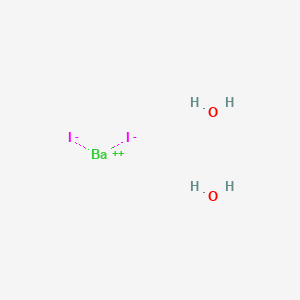

barium(2+);diiodide;dihydrate, is an inorganic compound with the chemical formula BaI₂·2H₂O. It is a white crystalline solid that is highly soluble in water, ethanol, and acetone . This compound is commonly used as a precursor for the preparation of other barium compounds and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium iodide dihydrate can be synthesized by reacting barium hydroxide with hydroiodic acid. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the dihydrate form .

Industrial Production Methods: Industrial production of barium iodide dihydrate involves the reaction of barium carbonate with hydroiodic acid. The reaction is conducted under controlled conditions to ensure the purity and yield of the product. The resulting solution is then evaporated to obtain the crystalline dihydrate form .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation and Reduction: Barium iodide dihydrate can undergo redox reactions where it can be reduced to barium metal or oxidized to form other barium compounds.

Substitution Reactions: It can react with alkyl potassium compounds to form organobarium compounds.

Common Reagents and Conditions:

Hydroiodic Acid: Used in the synthesis of barium iodide dihydrate.

Alkyl Potassium Compounds: Used in substitution reactions to form organobarium compounds.

Major Products Formed:

Barium Metal: Formed through reduction reactions.

Organobarium Compounds: Formed through substitution reactions.

Applications De Recherche Scientifique

Barium iodide dihydrate is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of barium iodide dihydrate involves its ability to act as a source of barium ions. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in chemical reactions, barium ions can form complexes with other molecules, leading to the formation of new compounds .

Comparaison Avec Des Composés Similaires

Barium Chloride: Similar in structure but contains chloride ions instead of iodide ions.

Barium Bromide: Contains bromide ions and has similar properties to barium iodide.

Calcium Iodide: Contains calcium ions instead of barium ions but shares similar chemical properties.

Uniqueness: Barium iodide dihydrate is unique due to its high solubility in water, ethanol, and acetone, making it versatile for various applications. Its ability to form complexes with other molecules also sets it apart from other similar compounds .

Activité Biologique

Barium(2+) diiodide dihydrate, commonly referred to as barium iodide hydrate (BaI₂·2H₂O), is an inorganic compound with notable chemical properties and limited biological activity. This article delves into its characteristics, synthesis, biological implications, and relevant research findings.

Chemical Formula : BaI₂·2H₂O

Molecular Weight : 391.14 g/mol

Appearance : Colorless crystals that are hygroscopic and light-sensitive

Solubility : Freely soluble in water, alcohol, and acetone .

Barium iodide hydrate exists in two forms: the dihydrate and the anhydrous form. The dihydrate form incorporates two molecules of water, which significantly influences its solubility and stability. The ionic bond between barium (a group 2 metal) and iodine (a group 17 halogen) classifies it as a metal halide.

Synthesis Methods

Barium iodide hydrate can be synthesized through several methods, including:

-

Reaction of Barium Hydroxide with Hydroiodic Acid :

Ba OH 2+2HI→BaI2+2H2O

-

Direct Combination of Barium with Iodine :

Ba+I2→BaI2

These methods highlight the compound's versatility in forming through simple ionic reactions .

Biological Activity

The biological activity of barium iodide hydrate is minimal due to its toxicity . It can cause irritation upon contact with skin or eyes. Notably, there are no significant medicinal applications for barium iodide itself; however, some derivatives may have research applications. The compound's toxicity is primarily attributed to barium ions, which can interfere with physiological processes.

Toxicological Profile

- Toxicity : Barium salts can be harmful if ingested or inhaled, leading to symptoms such as muscle weakness, respiratory distress, and cardiovascular issues.

- Safety Precautions : Proper handling protocols should be followed to avoid exposure, including the use of gloves and goggles during manipulation .

Case Studies and Research Findings

Propriétés

IUPAC Name |

barium(2+);diiodide;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUCFPBOVNFNMO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[I-].[I-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.